molecular formula C27H40N2O18 B146972 4-Nadgmg CAS No. 131089-46-8

4-Nadgmg

Cat. No.: B146972
CAS No.: 131089-46-8
M. Wt: 680.6 g/mol
InChI Key: PWUYCPKVMQERHF-ITEYERCFSA-N
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Description

4-Nadgmg is a complex carbohydrate derivative It is composed of multiple sugar units linked together, with a 4-nitrophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nadgmg typically involves multi-step organic synthesis. Each sugar unit is protected with suitable protecting groups to prevent unwanted reactions. The glycosidic bonds are formed using glycosylation reactions, often catalyzed by Lewis acids or other catalysts. The final step involves the deprotection of the sugar units and the attachment of the 4-nitrophenyl group.

Industrial Production Methods

Industrial production of such complex carbohydrates may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the 4-nitrophenyl group.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Various substitution reactions can occur at the sugar units or the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.

    Biology: Studied for its interactions with enzymes and other biomolecules.

    Industry: Used in the synthesis of complex carbohydrates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Nadgmg involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl β-D-glucopyranoside: A simpler compound with a single sugar unit.

    4-Nitrophenyl α-D-mannopyranoside: Another similar compound with a different sugar unit.

Uniqueness

4-Nadgmg is unique due to its complex structure, which includes multiple sugar units and a 4-nitrophenyl group

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-[(2R,3S,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-5-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-(4-nitrophenyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N2O18/c1-10(33)28-16-19(36)17(34)13(7-30)43-25(16)45-23-21(38)22(42-2)15(9-32)44-26(23)47-27(11-3-5-12(6-4-11)29(40)41)24(39)20(37)18(35)14(8-31)46-27/h3-6,13-26,30-32,34-39H,7-9H2,1-2H3,(H,28,33)/t13-,14-,15-,16-,17-,18-,19-,20+,21+,22-,23+,24-,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUYCPKVMQERHF-ITEYERCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OC3(C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)[N+](=O)[O-])CO)OC)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2O[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)[N+](=O)[O-])CO)OC)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156891
Record name 4-Nitrophenyl O-(2-acetamido-2-deoxyglucopyranosyl)-(1-2)-O-(4-O-methylmannopyranosyl)-(1-6)-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131089-46-8
Record name 4-Nitrophenyl O-(2- acetamido-2-deoxyglucopyranosyl)-(1-2)-O-(4-O-methylmannopyranosyl)-(1-6)-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131089468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl O-(2-acetamido-2-deoxyglucopyranosyl)-(1-2)-O-(4-O-methylmannopyranosyl)-(1-6)-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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